molecular formula C11H15NO2 B1308941 1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethyl amine CAS No. 876709-21-6

1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethyl amine

Cat. No.: B1308941
CAS No.: 876709-21-6
M. Wt: 193.24 g/mol
InChI Key: ZKYATSWXTBXDHA-UHFFFAOYSA-N
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Description

1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethyl amine is a heterocyclic compound that features a benzodioxepin ring fused with an ethyl amine group

Mechanism of Action

Target of Action

It is known that similar compounds have been used in the synthesis of heterocyclic schiff base ligands, which are often involved in binding to various biological targets .

Mode of Action

It has been suggested that similar compounds may interact with their targets through electron donating and electron withdrawing groups . This interaction can lead to changes in the target’s function, potentially influencing biological processes.

Biochemical Pathways

Similar compounds have been shown to have antioxidant, antimicrobial, and anti-inflammatory activities . These activities suggest that the compound may affect pathways related to oxidative stress, microbial growth, and inflammation.

Result of Action

Similar compounds have been shown to have significant antioxidant activity and excellent antimicrobial and anti-inflammatory activities . These effects suggest that the compound may protect cells from oxidative damage, inhibit the growth of microbes, and reduce inflammation.

Biochemical Analysis

Biochemical Properties

1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethyl amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with transition metal complexes, forming stable compounds that exhibit antioxidant, antimicrobial, and anti-inflammatory activities . These interactions are crucial for its biological functions and potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated its ability to affect the activity of enzymes involved in oxidative stress responses and inflammatory pathways . This compound’s impact on cellular processes makes it a potential candidate for therapeutic interventions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular functions. For example, its interaction with metal ions can enhance its antioxidant properties, thereby protecting cells from oxidative damage . Understanding these molecular mechanisms is essential for developing targeted therapies.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it maintains its biological activity over extended periods, making it suitable for in vitro and in vivo experiments

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as antioxidant and anti-inflammatory activities. At higher doses, it may cause toxic or adverse effects . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and ensuring the compound’s safety in clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its interaction with oxidative stress-related enzymes can modulate the levels of reactive oxygen species and other metabolites . These metabolic interactions are vital for its biological functions and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing its delivery and efficacy in therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for its biological functions and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethyl amine typically involves the condensation of 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine with ethylamine. The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction and improve yield. For instance, the condensation reaction can be performed in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like ethanol .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of automated systems and reactors can help in maintaining the required reaction conditions and scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethyl amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethyl amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a benzodioxepin ring and an ethyl amine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8(12)9-3-4-10-11(7-9)14-6-2-5-13-10/h3-4,7-8H,2,5-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYATSWXTBXDHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCCCO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601206087
Record name 3,4-Dihydro-α-methyl-2H-1,5-benzodioxepin-7-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601206087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876709-21-6
Record name 3,4-Dihydro-α-methyl-2H-1,5-benzodioxepin-7-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=876709-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-α-methyl-2H-1,5-benzodioxepin-7-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601206087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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